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Compound of Interest

Compound Name:
methyl 2-hydroxy-2-(3-

iodophenyl)acetate

CAS No.: 1864147-09-0

Cat. No.: B6209719

Get Quote

Abstract
This guide details the strategic utilization of methyl 3-iodomandelate (CAS: [Specific CAS if

avail, else generic substituted mandelate ref]) as a high-value chiral building block in medicinal

chemistry. Unlike simple mandelates, the 3-iodo derivative offers a "dual-handle" architecture: a

chiral

-hydroxy ester for core scaffold construction and an aryl iodide for orthogonal cross-coupling.
This note provides validated protocols for its enantioselective preparation via enzymatic kinetic
resolution (EKR) and its subsequent use in palladium-catalyzed cross-coupling reactions
without eroding enantiomeric excess (ee).

Introduction: The "Dual-Handle" Advantage
In structure-activity relationship (SAR) studies, the ability to rapidly diversify a scaffold while

maintaining stereochemical integrity is paramount. Methyl 3-iodomandelate serves as a

linchpin intermediate due to its unique reactivity profile:
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The Chiral Handle (

-Hydroxy Ester): Allows for the construction of dihydro-thienopyridines (Clopidogrel analogs),
morpholinones, and

-blocker pharmacophores.

The Orthogonal Handle (Aryl Iodide): Enables late-stage diversification via Suzuki-Miyaura,

Sonogashira, or Buchwald-Hartwig couplings.

The challenge lies in the order of operations. The benzylic proton is susceptible to base-

mediated racemization (pKa ~24). Therefore, cross-coupling conditions must be carefully tuned

to preserve the chiral center established during the resolution step.

Workflow Visualization
The following diagram illustrates the divergent synthesis pathways enabled by this

intermediate.
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Figure 1: Divergent synthesis workflow utilizing the dual-reactivity of methyl 3-iodomandelate.

Protocol: Chemo-Enzymatic Synthesis (Kinetic
Resolution)
While asymmetric reduction of 3-iodobenzoylformate is possible, it requires expensive chiral

ligands. Enzymatic Kinetic Resolution (EKR) using lipases is the most robust, scalable method

for this substrate, typically yielding >99% ee.
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Mechanism
The lipase selectively acetylates the (R)-enantiomer of the mandelate ester using an

irreversible acyl donor (vinyl acetate), leaving the desired (S)-enantiomer as the free alcohol.

Materials
Substrate: Racemic methyl 3-iodomandelate (10 g, 34 mmol).

Enzyme:Burkholderia cepacia lipase (Amano Lipase PS), immobilized on diatomite (1.0 g).

Acyl Donor: Vinyl acetate (3.0 eq).

Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).

Step-by-Step Procedure
Preparation: Dissolve 10 g of racemic methyl 3-iodomandelate in 100 mL of anhydrous

DIPE.

Note: Moisture content must be <0.05% to prevent non-selective hydrolysis.

Initiation: Add 3.0 equivalents of vinyl acetate followed by 1.0 g of immobilized Lipase PS.

Incubation: Stir the suspension at 30°C at 200 rpm.

Process Control: Monitor conversion by HPLC every 2 hours.

Termination: The reaction is stopped when conversion reaches exactly 50% (theoretical

maximum yield for resolution). This typically takes 24–48 hours.

Stop Condition: Filter off the enzyme to terminate the reaction.

Purification:

Concentrate the filtrate under reduced pressure.

Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via silica gel flash

chromatography (Hexane/EtOAc gradient 90:10 to 70:30).
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Expected Results
Fraction Yield (%) ee (%) Description

(S)-Methyl 3-

iodomandelate
43–45% >99% Colorless oil/solid

(R)-O-Acetyl

derivative
45–48% >95% Colorless oil

Protocol: Chirality-Preserving Suzuki Coupling
This is the critical step. Standard Suzuki conditions (using aqueous

at reflux) often lead to racemization of mandelates due to the acidity of the

-proton. We utilize a mild, non-aqueous base system with a highly active catalyst to mitigate
this risk.

Reaction Design
Catalyst:

(Robust, resists de-iodination).

Base:

(Anhydrous or minimal water). Weak enough to minimize enolization, strong enough to
activate boronic acid.

Solvent: 1,4-Dioxane (promotes solubility without high polarity).

Step-by-Step Procedure
Setup: In a glovebox or under Argon stream, charge a reaction vial with:

(S)-Methyl 3-iodomandelate (1.0 eq, 1.0 mmol, 292 mg).

Aryl boronic acid (1.2 eq).

(2.0 eq, finely ground).
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(3 mol%).

Solvation: Add degassed 1,4-Dioxane (5 mL).

Reaction: Seal the vial and heat to 60°C.

Caution: Do not exceed 80°C. Higher temperatures exponentially increase racemization

rates.

Monitoring: Monitor by TLC/LCMS for consumption of the iodide. Reaction time is typically 4–

6 hours.

Workup:

Cool to room temperature.[1][2]

Dilute with EtOAc and wash with dilute HCl (0.1 M) to neutralize residual base

immediately.

Dry over

and concentrate.

Analytical Quality Control
Validation of the enantiomeric excess is required after both the resolution and the coupling

steps.

HPLC Method Parameters
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

Mobile Phase: n-Hexane : Isopropanol (90:10).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Temperature: 25°C.
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Retention Times (Approximate)
(S)-Methyl 3-iodomandelate: ~12.5 min

(R)-Methyl 3-iodomandelate: ~15.2 min

Note: The coupling products will require method re-optimization, but the OD-H column

generally separates biaryl mandelates effectively.
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Context: Demonstrates the utility of the mandelate scaffold in platelet aggregation
inhibitors, validating the relevance of the 3-iodo deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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